molecular formula C31H26ClN5O3S B12019987 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12019987
M. Wt: 584.1 g/mol
InChI Key: AOYHWKNJZILBAF-HNSNBQBZSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: is a complex organic compound that features a variety of functional groups, including a triazole ring, a benzyl ether, and a hydrazide moiety. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable precursor, such as an α-haloketone.

    Introduction of the Benzyl Ether Group: The benzyl ether group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a phenolic compound.

    Formation of the Hydrazide Moiety: The hydrazide moiety can be formed by reacting an acyl hydrazine with an aldehyde or ketone to yield the desired hydrazone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the hydrazide moiety.

    Substitution: The benzyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring and hydrazide moiety are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Similar structure but with a methyl group instead of a methoxy group.

    N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C31H26ClN5O3S

Molecular Weight

584.1 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H26ClN5O3S/c1-39-27-16-10-24(11-17-27)30-35-36-31(37(30)26-14-12-25(32)13-15-26)41-21-29(38)34-33-19-23-8-5-9-28(18-23)40-20-22-6-3-2-4-7-22/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+

InChI Key

AOYHWKNJZILBAF-HNSNBQBZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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